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Compound of Interest

1-Methylpiperidine-4-carboxylic
Compound Name: o
aci

cat. No.: B1333780

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylpiperidine-4-carboxylic acid, a key chemical intermediate in pharmaceutical synthesis.
The document details predicted and expected data for Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format.
Furthermore, it outlines detailed experimental protocols for the acquisition of such data for a
solid organic compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 1-Methylpiperidine-4-
carboxylic acid. Note that NMR data is predicted, as experimental spectra are not readily
available in public databases. IR data is based on characteristic absorption frequencies for the
functional groups present.

Table 1: Mass Spectrometry Data
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Parameter Value
Molecular Formula C7H13NO2
Molecular Weight 143.19 g/mol

Monoisotopic Mass

143.094628657 Da][1]

Predicted [M+H]*

144.10192 m/z[2]

Predicted [M-H]~

142.08736 m/z[2]

Expected Fragmentation Profile

Molecular lon [M]*

m/z 143 (May be weak)

M-17

m/z 126 (Loss of *OH)

M-45

m/z 98 (Loss of «COOH)[3]

Table 2: Predicted *H NMR Data (Solvent: D20)

Note: Chemical shifts are predicted and may vary based on experimental conditions.

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~3.4-3.6 Multiplet 2H H-2ax, H-6ax
~3.0-3.2 Multiplet 2H H-2eq, H-6eq
~2.85 Singlet 3H N-CHs
~25-2.7 Multiplet 1H H-4
~2.1-2.3 Multiplet 2H H-3eq, H-5eq
~1.9-2.1 Multiplet 2H H-3ax, H-5ax

Table 3: Predicted 13C NMR Data (Solvent: D20)

Note: Chemical shifts are predicted and may vary based on experimental conditions. Typical

chemical shift ranges are provided for context.[4][5]
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Chemical Shift (8) ppm Assignment Typical Range (ppm)
~178 - 182 C=0 (Carboxylic) 170-180

~55 - 58 C-2,C-6 50-70

~45 - 48 N-CHs 40-55

~40 - 43 C-14 10-50

~28 - 32 C-3,C-5 10-40

Table 4: Expected Infrared (IR) Absorption Data

Note: Based on characteristic frequencies of the compound's functional groups.[6][7][8]

Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
3300 - 2500 Strong, Broad O-H Stretch Carboxylic Acid
) Alkane (Piperidine

3000 - 2850 Medium C-H Stretch _

Ring & Methyl)
1730- 1700 Strong C=0 Stretch Carboxylic Acid
1320 - 1210 Strong C-O Stretch Carboxylic Acid
1250 - 1000 Medium-Strong C-N Stretch Tertiary Amine
950 - 910 Medium, Broad O-H Bend Carboxylic Acid

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a solid organic compound like 1-Methylpiperidine-4-carboxylic

acid.

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Methodology:

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid 1-Methylpiperidine-4-carboxylic acid.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide
(D20) or Chloroform-d (CDCIl3)) in a small vial.

o Filter the solution through a pipette containing a small plug of glass wool directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o The final solution height in the NMR tube should be approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's
autosampler or manually lower it into the magnet.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise
ratio.

o For 3C NMR, acquire a proton-decoupled spectrum (13C{*H}) to simplify the spectrum to
single lines for each unique carbon. Due to the low natural abundance of :3C, a larger
number of scans and a longer acquisition time will be necessary.

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

e Background Spectrum:
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o Ensure the ATR crystal (typically diamond) is clean.

o Record a background spectrum of the empty ATR accessory. This will be automatically
subtracted from the sample spectrum.

o Sample Analysis:

o Place a small amount of the solid 1-Methylpiperidine-4-carboxylic acid powder directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure firm contact between the
sample and the crystal.

o Acquire the IR spectrum. A typical scan range is 4000-400 cm~1, with a resolution of 4
cm~1 and an accumulation of 16-32 scans.

e Cleaning:

o After analysis, release the pressure clamp, remove the bulk of the sample, and clean the
crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Objective: To determine the exact mass of the molecule and analyze its fragmentation pattern
to support structural elucidation.

Methodology (Electron lonization - EIl):
e Sample Introduction:

o Since the compound is a solid, a direct insertion probe can be used. A small amount of the
sample is placed in a capillary tube at the end of the probe.

o Alternatively, the sample can be dissolved in a volatile solvent, and a small volume
injected into the instrument, where the solvent is evaporated prior to ionization.

« lonization and Analysis:

o The sample is introduced into the high-vacuum source of the mass spectrometer.[9]
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o In the ion source, the sample molecules are bombarded with a high-energy electron beam,
causing the ejection of an electron to form a molecular ion (M*) and various fragment ions.
[10][11]

o The positively charged ions are accelerated by an electric field and then deflected by a
magnetic field in the mass analyzer.[12]

o The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions.
Lighter ions are deflected more than heavier ones.[13]

e Detection:

o A detector records the abundance of ions at each m/z value, generating a mass spectrum
which is a plot of relative ion abundance versus m/z.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound using the spectroscopic techniques described.
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Caption: A logical workflow for organic compound structure elucidation using MS, IR, and NMR
spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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